4-Ethylphenyl sulfate (sodium)

Uremic Toxin Protein Binding Hemodialysis

Accurate quantification of the gut-derived uremic toxin 4-Ethylphenyl sulfate (4-EPS) requires a dedicated analytical standard due to its distinct protein-binding and clearance kinetics vs. phenyl sulfate or p-cresyl sulfate. This sodium salt (MW 224.21) enables precise LC-MS/MS calibration and selective anticancer research. - **Biomarker accuracy:** >95% protein binding, <35% HD reduction rate; non-redundant with 11 other uremic solutes - **Selective bioactivity:** Induces apoptosis in HCT-116 colon cancer cells with no toxicity to CCD 841 normal cells - **Research-grade:** Aqueous-soluble form for binding assays, sensor validation (LOD 0.018 ng/mL), and HDAC studies

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
Cat. No. B12385706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl sulfate (sodium)
Molecular FormulaC8H9NaO4S
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H10O4S.Na/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyWUFXTCPDTQKASE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl Sulfate (Sodium): Gut-Derived Uremic Toxin Biomarker


4-Ethylphenyl sulfate (sodium), also designated as 4-EPS sodium, is the sodium salt form of the phenylsulfate-class metabolite generated by gut microbial metabolism of dietary tyrosine [1]. It circulates as a protein-bound uremic toxin that accumulates in chronic kidney disease (CKD) and exhibits elevated plasma levels in autism spectrum disorder [2]. The sodium salt (molecular weight 224.21 g/mol, formula C8H9NaO4S) serves as the primary research-grade form for biomarker quantification and experimental studies [3].

Compound type Gut-derived uremic toxin biomarker
Primary use LC-MS/MS analytical reference standard
Research context CKD, hemodialysis, and gut–brain axis studies
Format advantage Sodium salt for aqueous solubility in assays

4-Ethylphenyl Sulfate: Distinct from Other Phenylsulfate Toxins


4-Ethylphenyl sulfate (4-EPS) belongs to the phenylsulfate class of gut-derived uremic toxins, yet its distinct para-ethyl substitution confers divergent protein-binding behavior, hemodialysis removal kinetics, and biological activity compared to close structural analogs such as phenyl sulfate, p-cresyl sulfate, and indoxyl sulfate [1]. Direct comparative studies in chronic kidney disease models demonstrate that these structurally similar toxins exhibit non-redundant accumulation patterns, differential responsiveness to oral sorbent therapy, and distinct cytotoxic and HDAC-binding profiles that preclude simple interchange in research, diagnostic, or therapeutic development contexts [2].

4-Ethylphenyl sulfate
Related phenylsulfates (indoxyl, p-cresyl, phenyl sulfate)
Structure
Para-ethyl substitution
Lack ethyl group; distinct protein-binding and HDAC interaction profiles
Accumulation pattern
Unique non-significant elevation in HD patients vs. healthy
Consistently elevated; different HD clearance kinetics
AST-120 response
4th indicator; distinct rank order
Indoxyl sulfate ranked 1st; non-redundant biomarker information

4-Ethylphenyl Sulfate: Comparative Evidence vs. Related Uremic Toxins


Protein Binding and Hemodialysis Clearance vs. Indoxyl and p-Cresyl Sulfate

In a clinical study of 45 hemodialysis patients, 4-ethylphenyl sulfate exhibited a protein-binding ratio exceeding 95% and a hemodialysis reduction rate below 35%, values comparable to indoxyl sulfate and p-cresyl sulfate, yet distinct from other measured solutes such as hippuric acid and phenyl glucuronide [1]. Notably, while 11 of 12 solutes showed significantly elevated serum levels in HD patients versus healthy subjects, 4-ethylphenyl sulfate was the sole exception, indicating a unique accumulation and clearance profile [1].

Protein binding & HD clearance
Head-to-head
>95% protein binding;
Comparable to indoxyl and p-cresyl sulfate, yet unique serum profile in HD patients.
LC-MS/MS; 45 patients; data from Itoh et al. 2012.
AST-120 indicator rank
Ranked
4th principal serum metabolite indicator of AST-120 effect
Indoxyl sulfate (1st), hippuric acid (2nd), phenyl sulfate (3rd); non-redundant rank order.
CRF rat model; 3-day AST-120; Kikuchi et al. 2010.
Electrochemical sensor LOD
Method context
LOD 30 ng/mL (MoS2-MIBP); LOD 0.018 ng/mL (PDA-MIP)
Validated selectivity against phenyl sulfate, p-cresyl sulfate, hippuric acid.
DPV in spiked urine; UPLC-MS/MS cross-validation; Archana et al. 2023/2024.
Cell-model response
Context-dependent
Induced apoptosis in HCT-116 cells; no effect on normal CCD 841 cells
Reported differential response in cancer vs. normal colon cells.
5–10 mM; MTT, ROS assays; Jaiswal et al. 2024 (Mendeley Data).
Serum albumin binding
Class-level
Docking score -5.28 kcal mol⁻¹
Moderate affinity; aligns with >95% clinical protein binding.
BSA docking; fluorescence quenching; source: FUB-Hagen repo 2024.
Uremic Toxin Protein Binding Hemodialysis

AST-120 Response vs. Indoxyl Sulfate in Chronic Renal Failure

In a chronic renal failure rat model, indoxyl sulfate was identified as the primary serum metabolite differentiating CRF from normal and AST-120-treated CRF rats, while 4-ethylphenyl sulfate ranked fourth after hippuric acid and phenyl sulfate as an indicator of AST-120 effect [1]. All five gut-derived metabolites (indoxyl sulfate, hippuric acid, phenyl sulfate, 4-ethylphenyl sulfate, and p-cresyl sulfate) showed increased serum levels in CRF rats and were reduced by 3-day AST-120 administration [1].

AST-120 indicator rank
Ranked
4th principal serum metabolite indicator of AST-120 effect
Indoxyl sulfate (1st), hippuric acid (2nd), phenyl sulfate (3rd); non-redundant rank order.
CRF rat model; 3-day AST-120; Kikuchi et al. 2010.
Chronic Renal Failure AST-120 Uremic Toxin

Electrochemical Sensor Detection Performance

A molecularly imprinted biopolymer sensor (PDA@MoS2-MIBP) demonstrated selective detection of 4-ethylphenyl sulfate with a sensitivity of 0.012 μA/ng/mL/cm² and a limit of detection (LOD) of 30 ng/mL across a linear range of 1–2200 ng/mL [1]. An alternative PDA-MIP sensor achieved a higher sensitivity of 153.88 μA (log ng/mL)⁻¹ cm⁻² with a lower LOD of 0.018 ng/mL [2]. Interferent studies confirmed selectivity against structurally related compounds present in urine [1][2].

Electrochemical sensor LOD
Method context
LOD 30 ng/mL (MoS2-MIBP); LOD 0.018 ng/mL (PDA-MIP)
Validated selectivity against phenyl sulfate, p-cresyl sulfate, hippuric acid.
DPV in spiked urine; UPLC-MS/MS cross-validation; Archana et al. 2023/2024.
Electrochemical Sensor Limit of Detection Biosensor

Selective Cytotoxicity in Colon Cancer vs. Normal Cells

4-Ethylphenyl sulfate (4-EPS) induced apoptosis, cell cycle arrest, increased ROS production, and suppressed colony formation in HCT-116 human colorectal adenocarcinoma cells while exhibiting no deleterious effect on CCD 841 normal colon epithelial cells [1]. Molecular docking revealed enhanced binding interaction of 4-EPS with HDAC1 compared to other HDAC isoforms [1]. At 5–10 mM, 4-EPS decreased HCT-116 viability .

Cell-model response
Context-dependent
Induced apoptosis in HCT-116 cells; no effect on normal CCD 841 cells
Reported differential response in cancer vs. normal colon cells.
5–10 mM; MTT, ROS assays; Jaiswal et al. 2024 (Mendeley Data).
Colon Cancer Selective Cytotoxicity Gut Metabolite

Serum Albumin Binding Affinity

Molecular docking studies of 4-ethylphenyl sulfate with bovine serum albumin (BSA) yielded a binding score of -5.28 kcal mol⁻¹, indicating moderate binding affinity mediated by specific amino acid residue interactions [1]. This experimental binding value correlates with the >95% protein binding observed clinically [2] and distinguishes 4-EPS from phenyl sulfate and other analogs that may exhibit different binding energetics.

Serum albumin binding
Class-level
Docking score -5.28 kcal mol⁻¹
Moderate affinity; aligns with >95% clinical protein binding.
BSA docking; fluorescence quenching; source: FUB-Hagen repo 2024.
Protein Binding Molecular Docking Uremic Toxin

4-Ethylphenyl Sulfate: Validated Application Scenarios


CKD and Hemodialysis Biomarker Quantification

Procure 4-ethylphenyl sulfate sodium as a dedicated analytical reference standard for LC-MS/MS quantification of this specific protein-bound uremic toxin. Clinical evidence shows that 4-EPS exhibits >95% protein binding and <35% HD reduction rate, with a unique serum level profile distinct from 11 other uremic solutes [1]. In CRF rat models, 4-EPS ranks as the fourth principal indicator of AST-120 sorbent effect, providing non-redundant biomarker information beyond indoxyl sulfate, hippuric acid, and phenyl sulfate [2]. Substitution with other phenylsulfate standards compromises assay accuracy in monitoring this specific gut-derived toxin.

Selective Cytotoxicity Studies in Colon Cancer

Utilize 4-ethylphenyl sulfate sodium as a selective anticancer probe in colon cancer research. Direct comparative studies demonstrate that 4-EPS induces significant cytotoxicity and apoptosis in HCT-116 colorectal adenocarcinoma cells while exhibiting no toxicity toward CCD 841 normal colon epithelial cells [3]. This selective anticancer profile, coupled with enhanced HDAC1 binding relative to other HDAC isoforms, distinguishes 4-EPS from other gut metabolites and uremic toxins [3]. The compound serves as a unique chemical tool for investigating gut microbiome–cancer axis mechanisms.

Electrochemical Biosensor Development and Calibration

Source 4-ethylphenyl sulfate sodium as a critical calibration standard for developing and validating electrochemical sensors targeting this uremic toxin. Published sensor platforms achieve LODs of 30 ng/mL (PDA@MoS2-MIBP) and 0.018 ng/mL (PDA-MIP) with validated selectivity against structurally similar urinary interferents including phenyl sulfate, p-cresyl sulfate, and hippuric acid [4][5]. Procurement of high-purity 4-EPS sodium enables accurate sensor calibration, interferent validation studies, and cross-validation against UPLC-MS/MS reference methods.

Protein-Binding and Drug-Displacement Studies

Employ 4-ethylphenyl sulfate sodium in experimental studies of protein-bound uremic toxin displacement and clearance mechanisms. Molecular docking confirms a binding score of -5.28 kcal mol⁻¹ with bovine serum albumin [6], consistent with clinical observations of >95% protein binding and poor dialyzability [1]. The sodium salt form provides the aqueous solubility required for competitive binding assays and drug-displacement studies investigating strategies to enhance removal of this poorly dialyzable uremic toxin.

Application
Selection Property
Validation Focus
CKD & hemodialysis biomarker quantification
Analytical reference standard for LC-MS/MS
Protein-bound uremic toxin quantification; matrix-specific calibration
Colon cancer cell-model studies
Cell-model endpoint review
Apoptosis, cell viability, and ROS endpoints in HCT-116 vs. normal colon cells
Electrochemical biosensor development
Calibration standard with sensor selectivity validation
LOD and interferent cross-reactivity against urinary phenylsulfates
Protein-binding & drug-displacement research
Binding affinity and dialysis modeling
Displacement and clearance mechanism review; competitive binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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